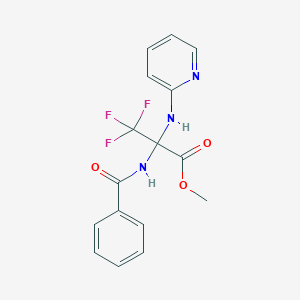![molecular formula C11H19NO3 B396163 1'H-spiro[cyclohexane-1,3'-[1,3]oxazolo[3,4-c][1,3]oxazol]-7a'(7'H)-ylmethanol](/img/structure/B396163.png)
1'H-spiro[cyclohexane-1,3'-[1,3]oxazolo[3,4-c][1,3]oxazol]-7a'(7'H)-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7a-(hydroxymethyl)dihydrospiro[1H-[1,3]oxazolo[3,4-c][1,3]oxazole3,1’-cyclohexane] is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7a-(hydroxymethyl)dihydrospiro[1H-[1,3]oxazolo[3,4-c][1,3]oxazole3,1’-cyclohexane] typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the hydroxymethyl group. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the oxazole rings.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis to an industrial scale would involve optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
7a-(hydroxymethyl)dihydrospiro[1H-[1,3]oxazolo[3,4-c][1,3]oxazole3,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazole rings can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
科学的研究の応用
7a-(hydroxymethyl)dihydrospiro[1H-[1,3]oxazolo[3,4-c][1,3]oxazole3,1’-cyclohexane] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
作用機序
The mechanism of action of 7a-(hydroxymethyl)dihydrospiro[1H-[1,3]oxazolo[3,4-c][1,3]oxazole3,1’-cyclohexane] depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of signaling pathways, leading to the desired therapeutic effect.
類似化合物との比較
Similar Compounds
Spirocyclic oxazoles: Compounds with similar spirocyclic structures but different substituents.
Hydroxymethyl derivatives: Compounds with hydroxymethyl groups attached to different core structures.
Oxazole derivatives: Compounds with variations in the oxazole ring structure.
Uniqueness
7a-(hydroxymethyl)dihydrospiro[1H-[1,3]oxazolo[3,4-c][1,3]oxazole3,1’-cyclohexane] is unique due to its specific combination of a spirocyclic core and oxazole rings, which confer distinct chemical and biological properties
特性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27g/mol |
IUPAC名 |
spiro[3,7-dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole-5,1'-cyclohexane]-7a-ylmethanol |
InChI |
InChI=1S/C11H19NO3/c13-6-10-7-14-9-12(10)11(15-8-10)4-2-1-3-5-11/h13H,1-9H2 |
InChIキー |
BOEMDXLLKAXJFN-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)N3COCC3(CO2)CO |
正規SMILES |
C1CCC2(CC1)N3COCC3(CO2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3,3,3-trifluoro-2-[(3-methylbenzoyl)amino]-2-(pyridin-2-ylamino)propanoate](/img/structure/B396080.png)
![4-fluoro-N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-yl]benzamide](/img/structure/B396081.png)

![Methyl 3,3,3-trifluoro-2-[(3-methylbutanoyl)amino]-2-(2-pyridinylamino)propanoate](/img/structure/B396084.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoate](/img/structure/B396085.png)
![Methyl 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B396086.png)
![Methyl 3,3,3-trifluoro-2-[(3-methylpyridin-2-yl)amino]-2-(propanoylamino)propanoate](/img/structure/B396087.png)
![Methyl 3,3,3-trifluoro-2-[(4-methyl-2-pyridinyl)amino]-2-[(phenylacetyl)amino]propanoate](/img/structure/B396090.png)
![Methyl 3,3,3-trifluoro-2-[(3-methylbenzoyl)amino]-2-[(5-methyl-2-pyridinyl)amino]propanoate](/img/structure/B396096.png)
![3-FLUORO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-2-PYRIDINYL)AMINO]-2-PROPANYL}BENZAMIDE](/img/structure/B396098.png)
![2-phenyl-N-[2,2,2-trifluoro-1-[(6-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B396100.png)
![3-fluoro-N-[2,2,2-trifluoro-1-[(6-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396101.png)
![Methyl 3,3,3-trifluoro-2-[(2-methoxybenzoyl)amino]-2-[(6-methylpyridin-2-yl)amino]propanoate](/img/structure/B396102.png)
![N-[1-[(5-bromo-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B396103.png)
